molecular formula C29H38N4O3 B10827950 3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide

3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide

Cat. No.: B10827950
M. Wt: 490.6 g/mol
InChI Key: PDKYBFRBTVUAEM-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Compound 14a involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize yield and purity .

Chemical Reactions Analysis

Compound 14a undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Compound 14a has a wide range of scientific research applications:

Mechanism of Action

Compound 14a exerts its effects by inhibiting the activity of plasmepsin X, an enzyme essential for the survival of the Plasmodium falciparum parasite. By binding to the active site of the enzyme, Compound 14a prevents the parasite from processing its proteins, leading to its death. The molecular targets and pathways involved include the inhibition of protein degradation and disruption of the parasite’s life cycle .

Comparison with Similar Compounds

Compound 14a is unique compared to other antimalarial compounds due to its specific structure and mechanism of action. Similar compounds include:

Compound 14a stands out due to its high potency and selectivity for plasmepsin X, making it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C29H38N4O3

Molecular Weight

490.6 g/mol

IUPAC Name

3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide

InChI

InChI=1S/C29H38N4O3/c1-5-29(6-2)18-26(34)33(28(30)32-29)24(16-19(3)4)20-10-9-11-21(17-20)27(35)31-23-14-15-36-25-13-8-7-12-22(23)25/h7-13,17,19,23-24H,5-6,14-16,18H2,1-4H3,(H2,30,32)(H,31,35)/t23-,24+/m0/s1

InChI Key

PDKYBFRBTVUAEM-BJKOFHAPSA-N

Isomeric SMILES

CCC1(CC(=O)N(C(=N1)N)[C@H](CC(C)C)C2=CC(=CC=C2)C(=O)N[C@H]3CCOC4=CC=CC=C34)CC

Canonical SMILES

CCC1(CC(=O)N(C(=N1)N)C(CC(C)C)C2=CC(=CC=C2)C(=O)NC3CCOC4=CC=CC=C34)CC

Origin of Product

United States

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